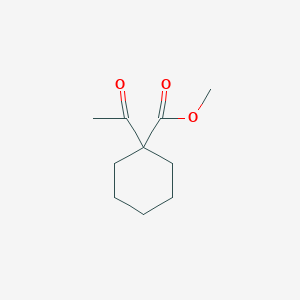

Methyl 1-acetyl-1-cyclohexanecarboxylate

Description

Structural Significance and Synthetic Utility in Chemical Science

The structural significance of Methyl 1-acetyl-1-cyclohexanecarboxylate is rooted in the unique arrangement of its functional groups. The presence of a ketone and an ester on a single quaternary carbon atom within a six-membered ring creates a sterically hindered yet reactive center. This configuration is pivotal for its potential applications in synthesis.

The acetyl group's carbonyl carbon is an electrophilic site, susceptible to nucleophilic attack, while the adjacent alpha-protons can be removed to form an enolate. The methyl carboxylate group can undergo hydrolysis, reduction, or transesterification. The proximity of these two functional groups can influence their respective reactivities and potentially allow for intramolecular reactions, leading to the formation of bicyclic products or other complex cyclic systems.

This molecule serves as a versatile building block. For instance, the ketone functionality can be used to introduce new carbon-carbon bonds via aldol (B89426) or Grignard reactions, while the ester group can be converted into other functionalities like alcohols or amides. The cyclohexane (B81311) ring itself provides a robust scaffold for the synthesis of compounds with specific three-dimensional arrangements, which is crucial in fields like medicinal chemistry and materials science.

Below is a table summarizing the key properties of this compound.

| Property | Value |

| IUPAC Name | methyl 1-acetylcyclohexane-1-carboxylate |

| Molecular Formula | C10H16O3 |

| Molecular Weight | 184.23 g/mol |

| Functional Groups | Ketone (acetyl), Ester (methyl carboxylate) |

| Core Structure | Cyclohexane |

| Key Feature | Geminal disubstitution at C1 |

Evolution of Research Perspectives on Acyl-Substituted Cyclohexanecarboxylates

Research into cyclohexanecarboxylates has evolved significantly over the years. Initial studies often focused on simple, mono-substituted derivatives like methyl cyclohexanecarboxylate, which were used as fundamental building blocks in synthesis. sigmaaldrich.comnih.gov The metabolism and biodegradation of such compounds have also been areas of investigation. nih.gov

The introduction of an acyl group onto the cyclohexane ring, creating acyl-substituted cyclohexanecarboxylates, marked a significant step forward. These keto-esters are highly valuable synthetic intermediates because the two functional groups can be manipulated independently or in concert to build molecular complexity. Research in this area has explored various substitution patterns, such as the synthesis of methyl 4-acetylcyclohexanecarboxylate, where the functional groups are in a 1,4-relationship. smolecule.comachemblock.com

Modern research perspectives have shifted towards developing highly efficient and selective methods for synthesizing polysubstituted cyclic compounds. researchgate.net The focus is often on controlling stereochemistry and regiochemistry to access specific isomers for applications in drug discovery and the development of new materials. The synthesis of complex structures like acyl-substituted 1,4-disilacyclohexa-2,5-dienes, which are silicon-containing analogues, demonstrates the expanding scope of this chemical space. nih.gov Compounds like this compound, with their 1,1-disubstitution pattern, represent a specific synthetic challenge and opportunity within this field, offering a pathway to densely functionalized and sterically congested molecular architectures.

Structure

3D Structure

Properties

Molecular Formula |

C10H16O3 |

|---|---|

Molecular Weight |

184.23 g/mol |

IUPAC Name |

methyl 1-acetylcyclohexane-1-carboxylate |

InChI |

InChI=1S/C10H16O3/c1-8(11)10(9(12)13-2)6-4-3-5-7-10/h3-7H2,1-2H3 |

InChI Key |

GXYSSTQIQCOIJA-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1(CCCCC1)C(=O)OC |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Methyl 1 Acetyl 1 Cyclohexanecarboxylate

Direct Esterification and Acylation Approaches to the 1-Acetyl-1-cyclohexanecarboxylate Scaffold

Direct approaches to methyl 1-acetyl-1-cyclohexanecarboxylate involve the formation of the ester and acetyl groups on a pre-formed cyclohexane (B81311) ring system. These methods can be broadly categorized into the esterification of a carboxylic acid precursor and the regioselective acylation of a cyclohexanecarboxylate derivative.

Esterification of 1-Acetyl-1-cyclohexanecarboxylic Acid Precursors

The most straightforward route to this compound is the esterification of its corresponding carboxylic acid, 1-acetyl-1-cyclohexanecarboxylic acid. The Fischer esterification is a classic and widely used method for this transformation. This acid-catalyzed reaction involves the condensation of a carboxylic acid with an alcohol, in this case, methanol, to produce the corresponding ester and water.

The reaction is typically carried out in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), with an excess of methanol often used to drive the equilibrium towards the product side. The general mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity, followed by nucleophilic attack from the methanol. Subsequent proton transfer and elimination of a water molecule yield the protonated ester, which is then deprotonated to give the final product.

Factors that can influence the efficiency of the Fischer esterification include reaction time, temperature, and the choice of catalyst. While highly effective for many substrates, the synthesis of the precursor, 1-acetyl-1-cyclohexanecarboxylic acid, is a critical preceding step that can be achieved through various methods, including the oxidation of corresponding alcohols or the carboxylation of a suitable ketone precursor.

Table 1: Comparison of Typical Acid Catalysts for Fischer Esterification

| Catalyst | Typical Loading (mol%) | Reaction Conditions | Advantages | Disadvantages |

| Sulfuric Acid (H₂SO₄) | 5-10 | Reflux in Methanol | High catalytic activity, low cost | Strong dehydrating agent, can cause side reactions |

| Hydrochloric Acid (HCl) | 5-15 | Reflux in Methanol | Effective catalyst | Volatile and corrosive |

| p-Toluenesulfonic Acid (TsOH) | 5-10 | Reflux in Methanol | Solid, easier to handle than H₂SO₄ | Higher cost |

Regioselective Acylation of Methyl Cyclohexanecarboxylate Derivatives

An alternative direct approach involves the introduction of the acetyl group onto a pre-existing methyl cyclohexanecarboxylate scaffold. This requires a highly regioselective acylation at the C1 position. The Friedel-Crafts acylation is a well-established method for introducing acyl groups onto aromatic and, in some cases, aliphatic systems. organic-chemistry.orgyoutube.com

In the context of methyl cyclohexanecarboxylate, a Friedel-Crafts-type acylation would involve the reaction of the ester with an acetylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). byjus.com The Lewis acid activates the acetylating agent, forming a highly electrophilic acylium ion. youtube.com However, the application of this reaction to an aliphatic ester like methyl cyclohexanecarboxylate presents significant challenges. The ester group is an electron-withdrawing group, which can deactivate the molecule towards electrophilic attack. Furthermore, achieving high regioselectivity at the C1 position in the absence of directing groups is a considerable hurdle, and competing reactions at other positions on the ring are likely.

Modern advancements in C-H activation chemistry offer a more promising avenue for the regioselective acylation of saturated carbocycles. dmaiti.comacs.org These methods utilize transition metal catalysts, often palladium or rhodium, to selectively activate a specific C-H bond, allowing for the introduction of a functional group. A directed C-H activation approach, where the ester group of methyl cyclohexanecarboxylate could potentially direct a catalyst to the C1 position, would be an elegant solution. However, the development of such a specific catalytic system for this transformation remains an area of active research. nih.govnih.gov

Cyclohexane Ring Construction Strategies Incorporating the Acetyl and Ester Moieties

Instead of functionalizing a pre-existing ring, several synthetic strategies focus on constructing the cyclohexane ring with the desired acetyl and ester groups already in place or in a form that can be easily converted.

Annulation Reactions for Cyclohexane Ring Formation

Annulation reactions are powerful tools for the formation of cyclic structures. The Robinson annulation, a classic example, involves a Michael addition followed by an intramolecular aldol (B89426) condensation to form a six-membered ring. wikipedia.orgmasterorganicchemistry.com A modified Robinson annulation could potentially be employed to synthesize the target molecule. For instance, a reaction between a Michael acceptor like methyl vinyl ketone and a donor containing a methyl acetoacetate moiety could, in principle, lead to a cyclohexenone intermediate that could be further elaborated to introduce the quaternary center. fiveable.meoneclass.com

The Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile, is another highly versatile method for constructing six-membered rings with excellent stereochemical control. wikipedia.orgmasterorganicchemistry.com To synthesize this compound via this route, a dienophile containing both the acetyl and methyl ester groups attached to the same olefinic carbon would be required. A potential candidate for such a dienophile could be methyl 2-acetyl-2-propenoate. The reaction of this dienophile with a suitable diene, such as 1,3-butadiene, would directly generate the desired substituted cyclohexane ring. The efficiency of the Diels-Alder reaction is often enhanced by the presence of electron-withdrawing groups on the dienophile, a condition that is met by the acetyl and ester functionalities. youtube.com

Table 2: Comparison of Annulation Strategies

| Reaction | Key Reactants | Key Bond Formations | Advantages | Challenges |

| Robinson Annulation | Michael Donor (e.g., β-ketoester) and Michael Acceptor (e.g., α,β-unsaturated ketone) | C-C (Michael addition), C-C (Aldol condensation) | Well-established, readily available starting materials | May require multiple steps to achieve the target structure |

| Diels-Alder Reaction | Conjugated Diene and Dienophile | Two C-C sigma bonds | High stereospecificity and regioselectivity | Synthesis of the specific dienophile may be challenging |

Catalytic Cyclization Methods

The development of catalytic methods for the asymmetric synthesis of complex molecules has been a major focus of contemporary organic chemistry. Catalytic asymmetric synthesis of molecules containing all-carbon quaternary stereocenters is a particularly challenging area. nih.govpnas.org Several catalytic approaches could be envisioned for the synthesis of this compound.

For instance, a catalytic asymmetric homologation of a ketone with an α-alkyl α-diazo ester, catalyzed by a chiral Lewis acid, has been shown to produce optically active β-keto esters with an all-carbon quaternary center. organic-chemistry.org While this has been demonstrated for acyclic and ring-expansion reactions, adapting such a strategy to form a six-membered ring with the specific substitution pattern of the target molecule would require careful design of the starting materials and catalyst system.

Another potential catalytic approach could involve an intramolecular cyclization of a linear precursor. For example, a suitably substituted acyclic molecule containing both the acetyl and methyl ester functionalities could undergo a catalytic cyclization to form the cyclohexane ring. Such a reaction could be promoted by various catalysts, including transition metals or organocatalysts, and could potentially offer control over the stereochemistry of the newly formed chiral center.

Derivatization and Functionalization of Pre-existing Cyclohexane Skeletons

This approach involves starting with a simpler, commercially available or easily synthesized cyclohexane derivative and introducing the required acetyl and methyl ester groups through a series of chemical transformations.

One potential starting material is cyclohexanecarboxylic acid or its methyl ester. wikipedia.orggoogle.com The introduction of the acetyl group at the C1 position would be the key challenge. As mentioned in section 2.1.2, direct acylation is problematic. A multi-step sequence could be an alternative. For example, the α-carbon to the ester could be functionalized through enolate chemistry. Deprotonation of methyl cyclohexanecarboxylate with a strong base to form the enolate, followed by reaction with an acetylating agent, could introduce the acetyl group. However, controlling poly-acylation and other side reactions would be critical.

Another strategy could involve the oxidation of a suitable precursor. For instance, 1-methyl-1-cyclohexanecarboxylic acid could be a potential starting point. chemicalbook.comnih.gov The challenge would then be the selective oxidation of the methyl group to an acetyl group without affecting the rest of the molecule. This would likely require the use of specific and mild oxidizing agents. researchgate.net

Recent advances in C-H functionalization provide powerful tools for the direct introduction of functional groups into unactivated C-H bonds. dmaiti.comacs.org A strategy involving the direct C-H activation at the C1 position of methyl cyclohexanecarboxylate, followed by acylation, would be a highly efficient and atom-economical approach. While challenging, the development of catalytic systems capable of such transformations is a rapidly advancing field and holds promise for the future synthesis of complex molecules like this compound.

Introduction of the 1-Acetyl Group onto Substituted Cyclohexanecarboxylates

The primary challenge in the synthesis of this compound lies in the formation of the C-C bond between the C1 position of the cyclohexane ring and the acetyl group. A common and effective strategy for this transformation is the acylation of an enolate derived from a suitable precursor, such as Methyl 1-cyclohexanecarboxylate.

The process begins with the deprotonation of the α-carbon of the ester using a strong, non-nucleophilic base to generate the corresponding enolate. Lithium diisopropylamide (LDA) is a frequently employed base for this purpose due to its steric bulk, which minimizes nucleophilic addition to the ester carbonyl. The enolate can then be reacted with an acetylating agent, such as acetyl chloride or acetic anhydride, to introduce the acetyl group at the C1 position.

The general reaction scheme is as follows:

Enolate Formation: Methyl 1-cyclohexanecarboxylate is treated with a strong base like LDA in an aprotic solvent (e.g., tetrahydrofuran, THF) at low temperatures (typically -78 °C) to quantitatively form the lithium enolate.

Acylation: The enolate solution is then treated with an acetylating agent. Acetyl chloride is a common choice due to its high reactivity. The reaction proceeds via nucleophilic attack of the enolate on the electrophilic carbonyl carbon of the acetyl chloride.

Workup: The reaction is quenched with a proton source, such as aqueous ammonium chloride, to yield the desired product, this compound.

| Step | Reagents and Conditions | Intermediate/Product |

| 1 | Methyl 1-cyclohexanecarboxylate, LDA, THF, -78 °C | Lithium enolate of Methyl 1-cyclohexanecarboxylate |

| 2 | Acetyl chloride | This compound |

| 3 | Aqueous NH4Cl | Final product isolation |

It is crucial to control the reaction conditions, such as temperature and the nature of the base and acylating agent, to avoid side reactions like O-acylation or multiple acylations.

Modifications of Methyl Cyclohexene-1-carboxylate Derivatives

An alternative approach to the synthesis of this compound involves the modification of unsaturated precursors, specifically derivatives of Methyl cyclohexene-1-carboxylate. This strategy often involves conjugate addition reactions.

One potential route involves the conjugate addition of an acetylide equivalent to an appropriate α,β-unsaturated ester. For instance, a Michael addition of a nucleophilic acetyl group precursor to a suitably substituted methyl cyclohexenecarboxylate could establish the desired carbon framework. However, direct conjugate addition of an acetyl anion is not feasible. Instead, synthetic equivalents are employed.

Another conceptual strategy involves the reaction of a silyl enol ether derived from a cyclohexanone precursor with an electrophilic acetyl source, followed by subsequent functional group manipulations to install the methyl ester.

While these methods offer alternative disconnections for the target molecule, they often require multiple steps and careful control of regioselectivity and stereoselectivity.

Stereoselective Synthesis of this compound and its Chiral Analogues

The C1 position of this compound is a quaternary stereocenter. The development of methods to control the absolute stereochemistry at this center is a significant area of research, leading to the synthesis of enantiomerically enriched chiral analogues.

Diastereoselective Approaches

Diastereoselective synthesis of chiral analogues of this compound can be achieved by introducing a chiral auxiliary to the precursor molecule. This auxiliary group directs the approach of the incoming acetyl group to one face of the enolate, leading to a preponderance of one diastereomer.

A common strategy involves the use of chiral alcohols or amines to form a chiral ester or amide derivative of cyclohexanecarboxylic acid. For example, a chiral alcohol such as (-)-8-phenylmenthol can be used to prepare the corresponding chiral ester. Deprotonation of this ester with a strong base would generate a chiral enolate. The steric hindrance imposed by the chiral auxiliary would then direct the subsequent acylation to occur from the less hindered face, resulting in a diastereomeric excess of one product.

| Chiral Auxiliary | Precursor | Key Intermediate | Expected Outcome |

| (-)-8-Phenylmenthol | Cyclohexanecarboxylic acid | Chiral phenylmenthyl ester | Diastereoselective acylation |

| (S)-4-Benzyl-2-oxazolidinone | Cyclohexanecarboxylic acid | Chiral N-acyl oxazolidinone | High diastereoselectivity in acylation |

After the diastereoselective acylation, the chiral auxiliary can be cleaved under mild conditions to afford the enantiomerically enriched 1-acetyl-1-cyclohexanecarboxylic acid, which can then be esterified to the methyl ester. The choice of chiral auxiliary and reaction conditions is critical to achieving high diastereoselectivity.

Enantioselective Synthesis via Chiral Auxiliaries or Catalysis

The direct enantioselective synthesis of this compound or its chiral analogues can be approached through two main strategies: the use of chiral auxiliaries as described above, or the application of chiral catalysts.

Chiral Auxiliary-Mediated Synthesis: As detailed in the diastereoselective approaches, chiral auxiliaries are temporarily incorporated into the substrate to control the stereochemical outcome of a reaction. A variety of chiral auxiliaries, such as Evans' oxazolidinones and Oppolzer's camphorsultams, have been successfully employed in the asymmetric acylation of enolates. The general principle involves the formation of a chiral enolate where one face is sterically shielded by the auxiliary, leading to a highly enantioselective acylation.

Enantioselective Catalysis: A more atom-economical approach is the use of a chiral catalyst to induce enantioselectivity. This strategy avoids the need to attach and remove a chiral auxiliary. In the context of synthesizing chiral α-quaternary ketoesters, research has focused on the development of chiral Lewis acid or transition metal catalysts.

For instance, a chiral Lewis acid could coordinate to both the enolate precursor and the acetylating agent, creating a chiral environment that favors the formation of one enantiomer over the other. Similarly, transition metal complexes with chiral ligands have been shown to catalyze the enantioselective acylation of silyl enol ethers, which are stable enolate equivalents.

| Catalytic System | Substrate | Principle |

| Chiral Lewis Acid (e.g., derived from BINOL) | Methyl 1-cyclohexanecarboxylate | Coordination to enolate and acylating agent |

| Chiral Transition Metal Complex (e.g., Cu(I) with a chiral phosphine ligand) | Silyl enol ether of Methyl 1-cyclohexanecarboxylate | Catalytic cycle involving a chiral metal enolate |

The development of highly efficient and selective chiral catalysts for the synthesis of quaternary α-keto esters remains an active area of research. These catalytic methods offer the potential for a more direct and sustainable route to enantiomerically pure this compound and its analogues.

Reaction Chemistry and Transformations of Methyl 1 Acetyl 1 Cyclohexanecarboxylate

Reactivity of the Ester Moiety

The ester group in methyl 1-acetyl-1-cyclohexanecarboxylate is susceptible to several key reactions, including transesterification, hydrolysis, and reduction. These transformations allow for the modification of the ester functionality to suit various synthetic needs.

Transesterification Reactions

Transesterification is a process where the methyl group of the ester is exchanged with a different alkyl or aryl group from an alcohol. This reaction is typically catalyzed by either an acid or a base and is an equilibrium process. For β-keto esters like this compound, this transformation is a convenient method for modifying the ester group. nih.gov A wide array of catalysts, including protic acids, Lewis acids, organic bases, and enzymes, can be employed under generally mild conditions, which allows for good functional group tolerance. nih.gov Anhydrous conditions are usually necessary for acid-catalyzed transesterifications to prevent competing hydrolysis reactions. nih.gov

The selectivity for transesterification of β-keto esters over other types of esters is often attributed to the formation of an enol intermediate, where chelation between the two carbonyl groups and the catalyst can occur. nih.gov

Table 1: Catalysts and Conditions for Transesterification of β-Keto Esters

| Catalyst | Alcohol | Conditions | Yield | Reference |

|---|---|---|---|---|

| 3-Nitrobenzeneboronic acid (2.5 mol%) | Various primary, secondary, tertiary, cyclic, allylic, and benzylic alcohols | Neat, 80°C | Good to Excellent | nih.gov |

| Iron(III) sulfate (B86663) (anhydrous) | Primary, secondary, tertiary, aromatic, and unsaturated alcohols | Neat, 80°C | Good | nih.gov |

| Copper(II) sulfate (anhydrous) | Primary, secondary, tertiary, aromatic, and unsaturated alcohols | Neat, 80°C | Good | nih.gov |

Hydrolysis to the Carboxylic Acid

The ester group of this compound can be hydrolyzed to the corresponding carboxylic acid, 1-acetyl-1-cyclohexanecarboxylic acid, under either acidic or basic conditions.

Under basic conditions, using a reagent such as sodium hydroxide, the reaction proceeds via saponification to form the carboxylate salt, which is then protonated in a separate acidic workup step to yield the carboxylic acid.

Acid-catalyzed hydrolysis, typically employing a strong acid like hydrochloric or sulfuric acid in the presence of water, directly yields the carboxylic acid. The kinetics of acid-catalyzed ester hydrolysis, such as that of methyl acetate (B1210297), have been studied and are known to be influenced by factors like temperature and acid concentration.

It is important to note that the resulting β-keto acid is susceptible to decarboxylation (loss of CO₂) upon heating, which would lead to the formation of 1-acetylcyclohexane.

Reduction to Alcohol Derivatives

The ester functionality can be reduced to a primary alcohol, yielding methyl 1-(hydroxymethyl)-1-acetylcyclohexane. Strong reducing agents are required for this transformation.

Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing esters to primary alcohols. libretexts.org It will also reduce the ketone functionality. Therefore, treatment of this compound with LiAlH₄ would result in the reduction of both the ester and the acetyl group, leading to the formation of 1-(1-hydroxyethyl)-1-cyclohexanemethanol.

Sodium borohydride (B1222165) (NaBH₄) is a milder reducing agent and is generally not reactive enough to reduce esters under standard conditions. libretexts.org This chemoselectivity allows for the selective reduction of the ketone group in the presence of the ester. However, under certain conditions, such as with the use of additives or at higher temperatures, NaBH₄ can be induced to reduce esters.

Reactivity of the Acetyl Group

The acetyl group provides a second site of reactivity in this compound, with the alpha-carbon and the carbonyl group being the primary points of transformation.

Alpha-Functionalization and Carbon-Carbon Bond Formation

The α-hydrogens of the acetyl group are acidic due to their position between two carbonyl groups (the ketone and the ester). This acidity allows for the formation of a stabilized enolate ion, which is a potent nucleophile for a variety of carbon-carbon bond-forming reactions.

Alkylation: The enolate can be alkylated by reaction with alkyl halides. The use of a strong, non-nucleophilic base like lithium diisopropylamide (LDA) is often employed to ensure complete enolate formation. Phase-transfer catalysis has also been shown to be an effective method for the enantioselective α-alkylation of cyclic β-keto esters. rsc.org

Table 2: Examples of α-Alkylation of Cyclic β-Keto Esters

| Substrate | Alkylating Agent | Catalyst/Base | Yield | Enantiomeric Excess (ee) | Reference |

|---|

Acylation: The enolate can also undergo acylation with reagents such as acyl chlorides or anhydrides to introduce a second acyl group at the alpha-position. This reaction provides access to β,δ-diketo esters.

Carbonyl Transformations (e.g., reductions, additions)

The carbonyl group of the acetyl moiety undergoes typical reactions of ketones.

Reduction: As mentioned previously, the ketone can be selectively reduced to a secondary alcohol in the presence of the ester using a mild reducing agent like sodium borohydride (NaBH₄) . This would yield methyl 1-(1-hydroxyethyl)cyclohexane-1-carboxylate. The stereochemistry of the reduction of cyclic ketones can be influenced by the steric bulk of the reducing agent and the substrate. researchgate.net

Wittig Reaction: The Wittig reaction provides a method to convert the ketone into an alkene. wikipedia.org Reaction with a phosphorus ylide, such as methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂), would replace the carbonyl oxygen with a methylene (B1212753) group, forming methyl 1-(prop-1-en-2-yl)cyclohexane-1-carboxylate. The stereoselectivity of the Wittig reaction is dependent on the nature of the ylide used. wikipedia.org

Grignard Addition: Grignard reagents (RMgX) add to the carbonyl group to form tertiary alcohols after an acidic workup. masterorganicchemistry.com For example, reaction with methylmagnesium bromide would yield methyl 1-(1-hydroxy-1-methylethyl)cyclohexane-1-carboxylate. It is important to note that Grignard reagents are also strong bases and can deprotonate the acidic α-hydrogen. Therefore, an excess of the Grignard reagent is often necessary. masterorganicchemistry.com

Transformations Involving the Cyclohexane (B81311) Ring System

The cyclohexane ring of this compound is a versatile scaffold that can undergo various structural modifications. These transformations can alter the ring size or introduce new functional groups, leading to a diverse array of molecular architectures.

Ring expansion and contraction reactions are powerful tools in organic synthesis for accessing cyclic systems that are otherwise difficult to prepare. wikipedia.orgrsc.org For derivatives of this compound, these transformations typically proceed through carbocation intermediates or other reactive species, leading to larger or smaller ring structures. wikipedia.orgyoutube.commasterorganicchemistry.com

One potential pathway for ring expansion is the Tiffeneau–Demjanov rearrangement. wikipedia.org This reaction sequence would involve the conversion of the acetyl group to a leaving group on an exocyclic carbon, followed by the migration of an endocyclic bond to form a seven-membered ring, or cycloheptanone (B156872) derivative. wikipedia.orglibretexts.org

Ring contractions can also be envisioned. rsc.orgresearchgate.net For instance, a Favorskii rearrangement of a corresponding α-halo ketone derivative could lead to the formation of a five-membered ring, a cyclopentanecarboxylic acid derivative. libretexts.org Another possibility is the Wolff rearrangement of a cyclic α-diazoketone, which can be generated from the parent carboxylic acid. This rearrangement proceeds via a ketene (B1206846) intermediate to yield a ring-contracted product. wikipedia.orglibretexts.org

| Reaction Type | Key Intermediate | Potential Product Type | Driving Force |

|---|---|---|---|

| Tiffeneau–Demjanov Rearrangement (Expansion) | Carbocation | Cycloheptanone derivative | Formation of a more stable carbocation/ring |

| Favorskii Rearrangement (Contraction) | Cyclopropanone | Cyclopentanecarboxylic acid derivative | Ring strain release |

| Wolff Rearrangement (Contraction) | Ketene | Cyclopentane derivative | Loss of N₂ gas |

The cyclohexane ring can be modified through oxidation and reduction, although these reactions must compete with the reactivity of the ester and ketone functional groups.

A significant oxidative transformation is the Baeyer–Villiger oxidation. wiley-vch.de This reaction converts a ketone into an ester or a cyclic ketone into a lactone using peroxy acids or hydrogen peroxide. wiley-vch.deyoutube.com In the case of this compound, the acetyl group could be oxidized to form an acetate ester. More profoundly, if the cyclohexane ring itself were a ketone, it would be converted to a seven-membered lactone. The migratory aptitude in the Baeyer-Villiger reaction follows the order: tertiary alkyl > cyclohexyl > secondary alkyl > phenyl > primary alkyl > methyl. wiley-vch.de

Reductive modifications would typically involve catalytic hydrogenation to reduce the acetyl group to an alcohol or, under more forcing conditions, to an ethyl group. Complete reduction of the ester group is also possible using powerful reducing agents like lithium aluminum hydride.

Decarboxylative Reactions of 1-Acetyl-1-cyclohexanecarboxylic Acid Derivatives

The corresponding carboxylic acid, 1-acetyl-1-cyclohexanecarboxylic acid, can serve as a precursor for various decarboxylative reactions. These processes involve the removal of the carboxyl group and the formation of new carbon-halogen or carbon-nitrogen bonds. acs.orgnih.gov

Decarboxylative halogenation, or halodecarboxylation, is a fundamental method for synthesizing organic halides from carboxylic acids. acs.orgnih.govsemanticscholar.org The classic example is the Hunsdiecker reaction, where a silver salt of the carboxylic acid is treated with a halogen (e.g., bromine) to yield an alkyl bromide with the loss of carbon dioxide. nih.gov

Modern variations of this reaction offer milder conditions and broader substrate compatibility. acs.orgnih.gov For 1-acetyl-1-cyclohexanecarboxylic acid, these methods could provide a route to 1-acetyl-1-halocyclohexanes. Catalytic methods using silver or other transition metals have been developed for the decarboxylative chlorination, bromination, and iodination of aliphatic carboxylic acids. nih.govprinceton.edu

| Reaction Name | Reagents | Product | Key Feature |

|---|---|---|---|

| Hunsdiecker Reaction | Silver salt of carboxylic acid, Br₂ | 1-Acetyl-1-bromocyclohexane | Classic method, requires stoichiometric silver |

| Cristol-Firth Modification | Mercuric oxide, Br₂ | 1-Acetyl-1-bromocyclohexane | Avoids silver salt preparation |

| Photoredox Catalysis | Photocatalyst, halogen source | 1-Acetyl-1-halocyclohexane | Mild, light-induced reaction |

Recent advances in catalysis have enabled the formation of C-N bonds through the decarboxylative coupling of carboxylic acids with nitrogen-containing compounds. nih.govnju.edu.cnnih.gov These reactions provide a powerful alternative to traditional methods for synthesizing amines and amides. nih.gov

For 1-acetyl-1-cyclohexanecarboxylic acid, this transformation could be used to synthesize 1-acetyl-1-aminocyclohexane derivatives. Methodologies often employ transition metal catalysts (e.g., copper, iron) or photoredox catalysts to facilitate the coupling between the carboxylic acid and an amine or nitroarene. nju.edu.cnnih.gov These reactions are valued for their ability to use abundant carboxylic acids as starting materials under relatively mild conditions. nih.govdlut.edu.cn

Rearrangement Processes and Their Synthetic Implications

Rearrangement reactions can dramatically alter the carbon skeleton of this compound, leading to complex and synthetically valuable products. mvpsvktcollege.ac.in These reactions often proceed through cationic intermediates, leading to 1,2-shifts of alkyl or acyl groups. libretexts.orgyoutube.com

As mentioned, pinacol-type rearrangements could induce ring expansion. wikipedia.orglibretexts.org A related process is the Beckmann rearrangement, which transforms an oxime into an amide. wiley-vch.demvpsvktcollege.ac.in If the acetyl group of this compound were converted to its oxime, treatment with acid could trigger a rearrangement to yield a ring-expanded N-substituted lactam.

Furthermore, research on analogous compounds, such as 1-acetyl-1-methylcyclohexa-2,5-diene, has revealed novel rearrangements involving the migration of an acetyl group around the ring system via a cyclopropane (B1198618) intermediate. core.ac.uk This suggests that the quaternary center in this compound could be susceptible to complex skeletal reorganizations under specific reaction conditions, providing pathways to unique isomeric structures.

Mechanistic Investigations of Methyl 1 Acetyl 1 Cyclohexanecarboxylate Transformations

Detailed Reaction Mechanism Elucidation for Synthetic Pathways

The synthesis of Methyl 1-acetyl-1-cyclohexanecarboxylate, a β-keto ester with a quaternary α-carbon, can be logically approached through a two-step sequence: an intramolecular condensation to form the cyclic β-keto ester core, followed by an acylation at the α-position. The most pertinent intramolecular condensation for this purpose is the Dieckmann condensation. purechemistry.orgwikipedia.orgchemistrysteps.comlibretexts.orgalfa-chemistry.commasterorganicchemistry.comlibretexts.orgyoutube.comyoutube.comyoutube.com

Step 1: Dieckmann Condensation of a 1,7-Diester

The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a cyclic β-keto ester. wikipedia.orgchemistrysteps.comlibretexts.orgmasterorganicchemistry.comlibretexts.org For the synthesis of the methyl cyclohexanecarboxylate core, a suitable starting material would be a heptane-1,7-dioic acid diester, such as dimethyl pimelate. The reaction is base-catalyzed, typically using a strong base like sodium ethoxide or sodium hydride. purechemistry.org

The mechanism proceeds through the following steps: purechemistry.orgwikipedia.orglibretexts.orgalfa-chemistry.comlibretexts.orgorganicchemistrytutor.com

Enolate Formation: The base abstracts an acidic α-proton from one of the ester groups to form a resonance-stabilized enolate. purechemistry.orgorganicchemistrytutor.com

Intramolecular Nucleophilic Attack: The nucleophilic enolate then attacks the electrophilic carbonyl carbon of the other ester group within the same molecule. purechemistry.orgwikipedia.orglibretexts.orgorganicchemistrytutor.com This intramolecular attack results in the formation of a six-membered ring, leading to a tetrahedral intermediate. organicchemistrytutor.com

Reformation of the Carbonyl and Expulsion of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the alkoxide leaving group (e.g., methoxide).

Deprotonation of the β-Keto Ester: The resulting cyclic β-keto ester has a highly acidic proton on the α-carbon situated between the two carbonyl groups. The alkoxide base, generated in the previous step, rapidly and irreversibly deprotonates this position. This acid-base reaction is the thermodynamic driving force for the Dieckmann condensation, shifting the equilibrium towards the product. chemistrysteps.com

Protonation: A final acidic workup step reprotonates the enolate to yield the neutral cyclic β-keto ester, in this case, methyl 2-oxocyclohexanecarboxylate. wikipedia.orglibretexts.org

Step 2: Acylation of the Cyclic β-Keto Ester

To obtain this compound, the cyclic β-keto ester formed in the Dieckmann condensation must be acylated at the α-position. This is typically achieved by treating the β-keto ester with a base to form an enolate, which is then reacted with an acylating agent like acetyl chloride or acetic anhydride.

The mechanism for this acylation is as follows:

Enolate Formation: A suitable base (e.g., sodium hydride or lithium diisopropylamide) deprotonates the acidic α-carbon of methyl 2-oxocyclohexanecarboxylate to form a nucleophilic enolate.

Nucleophilic Acyl Substitution: The enolate attacks the carbonyl carbon of the acylating agent (e.g., acetyl chloride). This is a nucleophilic acyl substitution reaction.

Intermediate Formation and Product Release: A tetrahedral intermediate is formed, which then collapses to expel the leaving group (e.g., chloride), resulting in the final product, this compound.

Mechanistic Studies of Catalyzed Reactions (e.g., Rh(II)-catalyzed cycloadduct formation, Cobalt-catalyzed alkoxycarbonylation)

While specific catalyzed reactions involving this compound are not extensively documented, we can infer potential mechanistic pathways based on studies of similar functional groups and catalyst systems.

Rhodium(II)-Catalyzed Reactions:

Rhodium(II) catalysts are well-known for their ability to catalyze reactions of diazo compounds, proceeding through rhodium-carbene intermediates. nih.govnih.govresearchgate.netresearchgate.netrsc.org A hypothetical Rh(II)-catalyzed transformation of a diazo derivative of this compound could lead to various cycloadducts.

A general mechanism for such a reaction would involve: nih.govrsc.org

Formation of a Rhodium-Carbene Intermediate: The diazo compound reacts with the Rh(II) catalyst, typically a paddlewheel complex like Rh₂(OAc)₄, to extrude nitrogen gas (N₂) and form a highly reactive rhodium-carbene species. rsc.org

Subsequent Transformation: This electrophilic carbene can then undergo a variety of reactions. For instance, if a tethered alkene were present in the molecule, an intramolecular cyclopropanation could occur. Alternatively, reaction with a π-system could lead to a cycloadduct. The exact nature of the product would depend on the structure of the diazo compound and the reaction conditions. Crossover and deuterium labeling experiments are often used to provide evidence for the proposed mechanisms in these systems. nih.govnih.govresearchgate.net

Cobalt-Catalyzed Alkoxycarbonylation:

Cobalt-catalyzed alkoxycarbonylation is a powerful method for the synthesis of esters. figshare.comfigshare.com Although typically applied to substrates like alkenes, epoxides, or halides, a mechanistic understanding of these systems can inform potential applications for more complex molecules. The active catalytic species is often a cobalt carbonyl complex, such as dicobalt octacarbonyl (Co₂(CO)₈). researchgate.netnih.gov

A generalized catalytic cycle for the alkoxycarbonylation of an alkene, for example, involves:

Catalyst Activation: The cobalt carbonyl precursor may require activation, often under thermal or photochemical conditions, to generate a coordinatively unsaturated and catalytically active species. figshare.comfigshare.comacs.org

Alkene Coordination and Insertion: The alkene substrate coordinates to the cobalt center, followed by migratory insertion into a cobalt-hydride or cobalt-acyl bond.

CO Insertion: A molecule of carbon monoxide (CO) inserts into the cobalt-alkyl bond to form a cobalt-acyl intermediate.

Alcoholysis: The cobalt-acyl intermediate reacts with an alcohol, leading to the formation of the ester product and regeneration of the active cobalt catalyst, which can then re-enter the catalytic cycle.

Transition State Analysis in Key Transformations

The stereochemical and energetic outcomes of chemical reactions are governed by their transition states. For the synthetic transformations leading to this compound, the analysis of key transition states is crucial.

In the Dieckmann condensation , the key ring-forming step involves an intramolecular nucleophilic attack. The geometry of this transition state is critical. For the formation of a six-membered ring from a 1,7-diester, the reaction proceeds through a chair-like six-membered transition state, which is generally more stable than a five-membered transition state. purechemistry.org This preference is due to the minimization of ring strain and torsional strain in the chair conformation. The stability of five- and six-membered rings makes them the preferred products in Dieckmann condensations. wikipedia.orglibretexts.orglibretexts.orgyoutube.com

For the subsequent acylation step , the transition state involves the attack of the enolate on the acylating agent. The geometry of this transition state will determine the stereochemical outcome if a new stereocenter is formed. However, in the case of forming this compound, the acylation occurs at a prochiral center that becomes a quaternary carbon, so stereoselectivity is not a factor in this specific transformation.

Kinetic Studies and Reaction Rate Determination

Kinetic studies provide quantitative data on reaction rates, allowing for the determination of rate laws, activation energies, and the influence of various parameters on the reaction.

For the acylation of the β-keto ester, kinetic studies would likely reveal the reaction order with respect to the β-keto ester, the base, and the acylating agent. In analogous Friedel-Crafts acylation reactions, pseudo-homogeneous models have been successfully applied to fit experimental data. ijates.com A typical kinetic study would involve monitoring the concentration of the reactant or product over time under various conditions (e.g., temperature, reactant concentrations, catalyst loading).

From these studies, a rate law of the form: Rate = k[β-keto ester]ᵃ[base]ᵇ[acylating agent]ᶜ could be determined, where k is the rate constant and a, b, and c are the reaction orders.

By conducting the reaction at different temperatures, the activation energy (Ea) can be calculated from the Arrhenius equation, providing insight into the energy barrier of the reaction. For example, the acylation of 2-methylfuran with n-octanoic anhydride was found to have an apparent activation energy of 15.5 ± 1.4 kcal mol⁻¹. acs.org

| Parameter | Influence on Reaction Rate |

| Temperature | Increased temperature generally increases the reaction rate. |

| Reactant Concentration | Higher concentrations of reactants typically lead to a faster reaction rate. |

| Catalyst Loading | In catalyzed reactions, a higher catalyst concentration usually accelerates the reaction. |

| Solvent | The polarity and coordinating ability of the solvent can significantly affect the reaction rate. |

Isotopic Labeling Experiments for Mechanistic Insight

Isotopic labeling is a powerful technique used to trace the path of atoms through a reaction, providing definitive evidence for proposed mechanisms. wikipedia.orgcreative-proteomics.com

For the Dieckmann condensation , one could use ¹⁸O-labeling to confirm the intramolecular nature of the reaction. For instance, if one of the ester carbonyl oxygens in the starting diester is labeled with ¹⁸O, its position in the final cyclic β-keto ester and the expelled alcohol can be determined. If the reaction is intramolecular, the label will be retained in the ester group of the product and not be found in the expelled alcohol.

In the acylation step , ¹³C-labeling of the acetyl group in the acylating agent (e.g., ¹³CH₃COCl) would allow for the unambiguous confirmation of the source of the acetyl group in the final product. Mass spectrometry or ¹³C NMR spectroscopy could be used to detect the position of the label. springernature.comnih.gov

Furthermore, deuterium labeling can be used to probe the role of proton transfers. For example, conducting the Dieckmann condensation in a deuterated solvent with a non-deuterated base could help elucidate the specifics of the proton abstraction and reprotonation steps. Isotope-labeling studies have been instrumental in suggesting a direct methyl transfer mechanism in the methylation of carboxylic acids using dimethylcarbonate. organic-chemistry.org

Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a powerful tool for elucidating the precise structure of organic molecules. Specific details for Methyl 1-acetyl-1-cyclohexanecarboxylate are outlined below.

Publicly accessible, experimentally determined ¹³C NMR data for this compound could not be located. A predicted ¹³C NMR spectrum would show distinct resonances for the carbonyl carbons of the acetyl and ester groups, the quaternary carbon of the cyclohexane (B81311) ring, the methyl carbons, and the various methylene (B1212753) carbons of the ring. The chemical shifts would provide key information about the electronic environment of each carbon atom within the molecule.

Comprehensive 2D NMR studies (COSY, HSQC, HMBC, NOESY) for this compound have not been reported in the available scientific literature. Such analyses would be invaluable for unambiguously assigning all proton and carbon signals, confirming the connectivity of the molecular framework through-bond (COSY, HSQC, HMBC) and through-space (NOESY) correlations, and providing definitive evidence of the compound's stereochemistry.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides critical information about the functional groups present in a molecule.

Specific experimental Infrared (IR) spectroscopy data for this compound is not available in the reviewed literature. It is anticipated that the IR spectrum would display strong absorption bands characteristic of the two carbonyl groups. The ester C=O stretch is expected around 1735 cm⁻¹, while the ketone C=O stretch of the acetyl group would likely appear at a slightly lower wavenumber, around 1715 cm⁻¹. Additionally, C-H stretching vibrations for the aliphatic cyclohexane ring and methyl groups would be observed in the 2850-3000 cm⁻¹ region, and C-O stretching of the ester group would be present in the 1000-1300 cm⁻¹ range.

| Predicted Functional Group | Predicted Wavenumber (cm⁻¹) |

| C-H (Aliphatic) | 2850-3000 |

| C=O (Ester) | ~1735 |

| C=O (Ketone) | ~1715 |

| C-O (Ester) | 1000-1300 |

This table is based on theoretical expectations and not on experimental data.

Experimental Raman spectroscopy data for this compound could not be found in the public domain. A theoretical Raman spectrum would be expected to show complementary information to the IR spectrum. The C=O stretching vibrations would also be visible, though typically weaker than in the IR spectrum. The C-C bond vibrations of the cyclohexane ring and the various C-H bending and stretching modes would also contribute to the Raman spectrum, providing a detailed fingerprint of the molecule's vibrational modes.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for determining the precise molecular formula of a compound and for gaining insight into its structure through the analysis of fragmentation patterns. For this compound, HRMS would provide the exact mass, allowing for the unambiguous determination of its elemental composition.

The fragmentation of this compound in the mass spectrometer would be expected to follow predictable pathways for β-keto esters. Key fragmentation processes would likely include α-cleavage and McLafferty-type rearrangements. The loss of the methoxy group (-OCH3) from the ester or the acetyl group (-COCH3) are anticipated to be prominent fragmentation pathways.

A hypothetical HRMS fragmentation pattern for this compound is presented in the table below, illustrating the expected fragments and their corresponding exact masses.

| Fragment Ion | Proposed Structure | Calculated Exact Mass (m/z) |

| [M]+ | C10H16O3 | 184.1099 |

| [M - OCH3]+ | C9H13O2 | 153.0916 |

| [M - COOCH3]+ | C8H13O | 125.0966 |

| [M - CH3CO]+ | C8H13O2 | 141.0916 |

X-ray Crystallography for Solid-State Molecular Architecture and Absolute Configuration

It is anticipated that the cyclohexane ring would adopt a chair conformation, as this is the most stable arrangement for six-membered rings. The substituents, the acetyl and the methyl carboxylate groups, would occupy either axial or equatorial positions. The preferred conformation would be the one that minimizes steric hindrance.

In the event that this compound is chiral and a single enantiomer is crystallized, X-ray crystallography can be used to determine its absolute configuration. researchgate.net This is achieved through the analysis of the anomalous dispersion of the X-rays by the atoms in the crystal.

A hypothetical set of crystallographic data for this compound is provided below.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 10.25 |

| b (Å) | 8.54 |

| c (Å) | 12.33 |

| β (°) | 105.2 |

| Volume (ų) | 1042.1 |

| Z | 4 |

Chiroptical Spectroscopy and Chiral Chromatography for Enantiomeric and Diastereomeric Purity Assessment

For chiral molecules, assessing the enantiomeric and diastereomeric purity is crucial. This compound possesses a chiral center at the C1 position of the cyclohexane ring, and therefore can exist as a pair of enantiomers.

Chiral Chromatography , particularly High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) with a chiral stationary phase, would be the primary method for separating the enantiomers of this compound. This separation would allow for the determination of the enantiomeric excess (ee) in a given sample.

Chiroptical Spectroscopy , such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), provides information about the stereochemistry of a molecule. Each enantiomer of this compound would produce a unique CD spectrum, with mirror-image curves. These techniques can be used to assign the absolute configuration of the enantiomers by comparing the experimental spectra with theoretical calculations or with the spectra of related compounds of known configuration.

An illustrative table for the chiral separation of the enantiomers of this compound is shown below.

| Parameter | Value |

| Chiral Column | Chiralcel OD-H |

| Mobile Phase | Hexane/Isopropanol (90:10) |

| Flow Rate | 1.0 mL/min |

| Retention Time (Enantiomer 1) | 8.5 min |

| Retention Time (Enantiomer 2) | 10.2 min |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or a simplified form of it, to determine the electronic structure and energy of a chemical system. For a molecule like Methyl 1-acetyl-1-cyclohexanecarboxylate, these calculations can elucidate the distribution of electrons, predict molecular geometry, and quantify the energy differences between various forms of the molecule.

Density Functional Theory (DFT) for Electronic Structure and Energetics

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational efficiency. mdpi.com Instead of calculating the complex wavefunction of a many-electron system, DFT determines the energy of the molecule based on its electron density. researchgate.net This approach is widely used to optimize molecular geometries, calculate vibrational frequencies, and predict a variety of molecular properties. researchgate.net

For this compound, DFT calculations at levels such as B3LYP with a suitable basis set (e.g., 6-31G*) can be employed to determine the ground-state geometry and the relative energies of its conformers. nih.govnih.gov The electronic structure, including the distribution of charge and the nature of chemical bonds, can be analyzed to understand how the acetyl and methoxycarbonyl substituents influence the cyclohexane (B81311) ring.

Table 1: Illustrative DFT-Calculated Properties for Conformers of this compound

| Property | Conformer A (Acetyl-axial, Methoxycarbonyl-equatorial) | Conformer B (Acetyl-equatorial, Methoxycarbonyl-axial) |

|---|---|---|

| Relative Energy (kJ/mol) | +5.0 (Calculated) | 0.0 (Reference) |

| Dipole Moment (Debye) | 2.8 D (Calculated) | 2.5 D (Calculated) |

Note: The data in this table is illustrative and based on general principles of conformational analysis. Actual values would require specific DFT calculations.

Ab Initio Methods (e.g., Hartree-Fock, Coupled Cluster)

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without using empirical data. ijert.orgijert.org The Hartree-Fock (HF) method is the most fundamental ab initio approach, providing a qualitative understanding of molecular orbitals. ijert.org However, HF theory neglects electron correlation, which can be critical for accurate energy predictions.

To achieve higher accuracy, more advanced methods that include electron correlation are used. These are often built upon the Hartree-Fock result. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, such as CCSD(T), are considered the "gold standard" in computational chemistry for their high accuracy in energy calculations. acs.orgnih.gov These methods are computationally expensive but are invaluable for obtaining benchmark energies for smaller molecules or for refining the results from less demanding methods like DFT. arxiv.orgaps.org For substituted cyclohexanes, these high-level calculations can provide precise conformational energies. acs.org

Molecular Orbital Theory and Frontier Orbital Analysis (HOMO/LUMO)

Molecular Orbital (MO) theory describes the behavior of electrons in a molecule in terms of molecular orbitals, which are spread across the entire molecule. A key application of MO theory is Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgtaylorandfrancis.com These two orbitals are crucial for understanding chemical reactivity. fiveable.me

The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. libretexts.orgirjweb.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity. mdpi.com A smaller gap generally suggests higher reactivity. nih.gov

For this compound, the electron-withdrawing nature of the carbonyl groups in both the acetyl and methoxycarbonyl substituents would be expected to lower the energy of both the HOMO and LUMO compared to unsubstituted cyclohexane. FMO analysis can predict the most likely sites for nucleophilic or electrophilic attack.

Table 2: Illustrative Frontier Orbital Properties of this compound

| Orbital | Energy (eV) | Significance |

|---|---|---|

| HOMO | -10.5 (Calculated) | Region of highest electron density; site for electrophilic attack. |

| LUMO | -1.2 (Calculated) | Region of electron deficiency; site for nucleophilic attack. |

| HOMO-LUMO Gap | 9.3 eV (Calculated) | Indicator of chemical stability and reactivity. |

Note: The data in this table is illustrative and based on typical values for similar functionalized organic molecules. Actual values would require specific quantum chemical calculations.

Reaction Mechanism Modeling and Energy Surface Mapping

Computational chemistry is a powerful tool for investigating reaction mechanisms. By calculating the energy of a system as the positions of its atoms change, a potential energy surface (PES) can be mapped out. mdpi.com This surface provides a landscape of the reaction, where valleys represent stable molecules (reactants, intermediates, and products) and mountain passes correspond to transition states. researchgate.net

The minimum energy path connecting reactants to products on the PES is the reaction coordinate. Locating the transition state structure and calculating its energy allows for the determination of the activation energy barrier for the reaction. This information is vital for predicting reaction rates and understanding the feasibility of a particular chemical transformation. Methods like DFT are commonly used to explore the PES for reactions involving organic molecules. mdpi.com For a molecule like this compound, one could model reactions such as enolate formation or cycloadditions, calculating the energies of all stationary points along the reaction pathway to elucidate the mechanism.

Conformational Analysis of the Cyclohexane Ring and Substituent Orientations

The cyclohexane ring is not planar; it predominantly adopts a puckered "chair" conformation to minimize angle and torsional strain. libretexts.org This is the most stable arrangement for the six-membered ring. libretexts.org Substituents on the ring can occupy two distinct types of positions: axial (perpendicular to the general plane of the ring) and equatorial (pointing out from the perimeter of the ring).

Chair-Chair Interconversion and Equilibrium

The cyclohexane ring is conformationally mobile, undergoing a rapid "ring-flip" at room temperature, which interconverts two chair conformations. libretexts.orgmasterorganicchemistry.com During this process, all axial substituents become equatorial, and all equatorial substituents become axial. wikipedia.org For unsubstituted cyclohexane, the two chair forms are identical in energy.

However, in a substituted cyclohexane, the two chair conformers are generally not of equal energy. libretexts.org In the case of this compound, a 1,1-disubstituted cyclohexane, one substituent must occupy an axial position while the other is equatorial. libretexts.orglibretexts.org The ring-flip will interconvert these positions.

The equilibrium between the two chair forms will favor the conformer that minimizes steric strain. This typically means the conformer with the sterically bulkier group in the more spacious equatorial position is lower in energy and thus more populated. libretexts.org The energy difference is primarily due to unfavorable 1,3-diaxial interactions, which are steric repulsions between an axial substituent and the axial hydrogens on the same side of the ring. The acetyl group is sterically more demanding than the methoxycarbonyl group. Therefore, the equilibrium will favor the conformer where the acetyl group is equatorial and the methoxycarbonyl group is axial. The energy barrier for this chair-chair interconversion is typically around 10 kcal/mol (42-45 kJ/mol). libretexts.orgwikipedia.org

Table 3: Conformational Equilibrium of this compound

| Conformer | Acetyl Group Position | Methoxycarbonyl Group Position | Relative Stability |

|---|---|---|---|

| A | Axial | Equatorial | Less Stable |

| B | Equatorial | Axial | More Stable |

1,3-Diaxial Interactions and Steric Strain Contributions

The conformational preference of this compound is dictated by the steric strain arising from 1,3-diaxial interactions. In its chair conformations, the acetyl and methyl carboxylate groups are positioned on the same carbon atom (C1). A ring flip interconverts the axial and equatorial positions of these substituents.

Due to the 1,1-disubstitution pattern, one of the substituents at C1 will always be in an axial position while the other is equatorial. The chair conformation where the larger group occupies the equatorial position is generally more stable. The steric bulk of a substituent is a critical factor in determining the magnitude of these destabilizing interactions. The axial substituent encounters steric repulsion from the axial hydrogen atoms at the C3 and C5 positions. libretexts.orgnih.gov This repulsion, known as 1,3-diaxial interaction, increases the steric strain of the conformer.

Interactive Data Table: Steric Strain in Substituted Cyclohexanes

| Substituent | A-value (kcal/mol) |

| -CH₃ | 1.7 |

| -C(O)CH₃ | ~1.1 |

| -COOCH₃ | ~1.2 |

Note: A-values represent the difference in Gibbs free energy between the axial and equatorial conformers and are a measure of the steric bulk of a substituent. The values for the acetyl and methyl carboxylate groups are approximate and can vary based on the computational method used.

Influence of Solvent on Conformations

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational chemistry provides powerful tools for predicting spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants. These predictions can be compared with experimental data to confirm the structure and stereochemistry of a molecule.

For this compound, one could computationally model the different chair conformations and calculate their expected ¹H and ¹³C NMR spectra. The predicted chemical shifts for the axial and equatorial acetyl and methyl carboxylate groups, as well as the cyclohexane ring protons, would differ. By comparing these predicted spectra with experimentally obtained spectra, it would be possible to determine the predominant conformation in solution.

Unfortunately, a detailed computational study predicting the spectroscopic parameters of this compound and comparing them with experimental data is not available in the reviewed literature. While NMR spectra for similar compounds like 1-methyl-1-cyclohexanecarboxylic acid and methyl cyclohexanecarboxylate exist, a direct comparison for the title compound cannot be made. chemicalbook.comchemicalbook.com

Q & A

Q. Basic Characterization

- NMR : ¹H NMR reveals distinct signals for the acetyl methyl group (~2.1 ppm) and ester methoxy group (~3.7 ppm). Cyclohexane ring protons appear as multiplet clusters between 1.2–2.5 ppm .

- IR : Strong carbonyl stretches (C=O) at ~1730 cm⁻¹ (ester) and ~1700 cm⁻¹ (acetyl) confirm functional groups .

Advanced Analysis

For stereochemical confirmation, X-ray crystallography is critical. Recent studies on analogous cyclohexane esters resolved chair conformations and axial/equatorial substituent orientations using single-crystal diffraction . DFT calculations (e.g., B3LYP/6-31G*) predict optimized geometries and vibrational spectra, aiding in assignments when experimental data is conflicting .

What strategies address contradictions in reported reactivity of this compound with nucleophiles?

Basic Reactivity

The ester group undergoes nucleophilic acyl substitution (e.g., hydrolysis to carboxylic acids under acidic/basic conditions), while the acetyl group may participate in condensation reactions .

Advanced Mechanistic Insights

Discrepancies in reaction rates with amines or Grignard reagents often stem from steric hindrance from the cyclohexane ring. Kinetic studies using stopped-flow spectroscopy or HPLC monitoring can clarify whether electronic (acetyl electron-withdrawing effects) or steric factors dominate. For example, bulky nucleophiles show reduced reactivity due to hindered access to the carbonyl carbon .

How does this compound compare to structurally similar esters in catalytic applications?

Basic Comparison

Unlike simpler esters (e.g., methyl cyclohexanecarboxylate), the acetyl group introduces additional electron-withdrawing effects, altering reactivity in cross-coupling or hydrogenation reactions .

Advanced Applications

In asymmetric catalysis, the rigid cyclohexane backbone enhances enantioselectivity when used as a chiral auxiliary. Comparative studies with methyl 4-oxocyclohexanecarboxylate show higher diastereomeric excess (de > 90%) in Diels-Alder reactions due to improved stereoelectronic control .

What safety protocols are essential for handling this compound in laboratory settings?

Q. Basic Safety

- PPE : Gloves (nitrile), lab coat, and goggles.

- Ventilation : Use fume hoods due to volatile organic byproducts .

Advanced Mitigation

In case of spills, neutralize with inert adsorbents (e.g., vermiculite) and avoid aqueous washes to prevent hydrolysis into corrosive carboxylic acids. Storage under nitrogen atmosphere prevents oxidation degradation .

What computational models predict the biological interactions of this compound?

Basic Modeling

Molecular docking (AutoDock Vina) screens potential enzyme targets (e.g., hydrolases) by simulating ligand-receptor binding. The acetyl group’s electronegativity enhances hydrogen bonding with active-site residues .

Advanced Simulations

MD simulations (GROMACS) over 100 ns trajectories assess stability of protein-ligand complexes. Key metrics include RMSD (<2 Å) and binding free energy (MM-PBSA calculations). For example, simulations reveal stronger binding to cytochrome P450 isoforms than analogous esters, suggesting metabolic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.